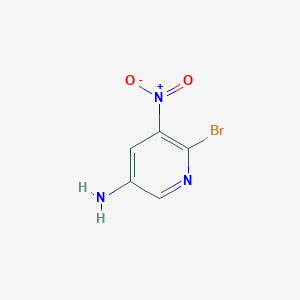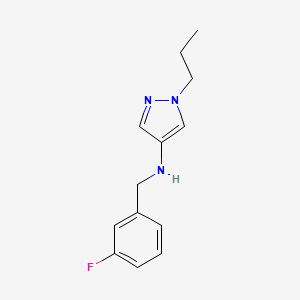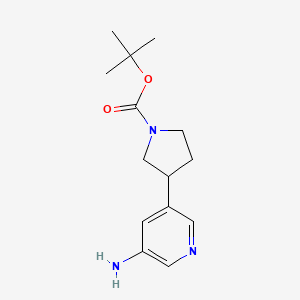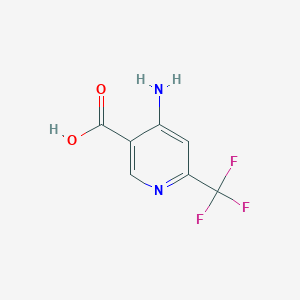![molecular formula C11H13N3O2 B11729972 4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol](/img/structure/B11729972.png)
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring with two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol typically involves the reaction of 1-methyl-1H-pyrazole-3-amine with a benzene derivative containing two hydroxyl groups. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters to achieve the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a similar pyrazole ring but with different functional groups.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): This compound has a similar pyrazole structure but with additional phenyl groups.
Uniqueness
4-{[(1-Methyl-1H-pyrazol-3-YL)amino]methyl}benzene-1,3-diol is unique due to the presence of both the pyrazole ring and the benzene ring with hydroxyl groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H13N3O2 |
|---|---|
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
4-[[(1-methylpyrazol-3-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C11H13N3O2/c1-14-5-4-11(13-14)12-7-8-2-3-9(15)6-10(8)16/h2-6,15-16H,7H2,1H3,(H,12,13) |
InChI-Schlüssel |
KVOAVSJNKCUBJG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=N1)NCC2=C(C=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11729891.png)

![[3-(dimethylamino)propyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729894.png)


![1-(difluoromethyl)-3-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11729910.png)

![2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11729925.png)
![2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11729941.png)
![7-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11729944.png)
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B11729946.png)
![N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11729948.png)
![[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11729956.png)
![2-{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B11729977.png)
